molecular formula C8H9N3 B13726588 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13726588
M. Wt: 147.18 g/mol
InChI Key: OONLJFQZTUPWQV-UHFFFAOYSA-N
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Description

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material sciences, and other fields. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis, which offers a rapid and efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizers like NaOCl and Pb(OAc)4, and nucleophiles for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of N-(2-pyridyl)amidines results in the formation of 1,2,4-triazolo[1,5-a]pyridines .

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in the signaling pathways of various cytokines and growth factors . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects in conditions like inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an inhibitor of multiple enzymes. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H9N3/c1-6-3-4-7(2)11-8(6)9-5-10-11/h3-5H,1-2H3

InChI Key

OONLJFQZTUPWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=NC=N2)C

Origin of Product

United States

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